molecular formula C9H14N2O3 B2673278 7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 55795-79-4

7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2673278
CAS No.: 55795-79-4
M. Wt: 198.222
InChI Key: BTCYPUHMTLRQKJ-UHFFFAOYSA-N
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Description

7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione ( 55795-79-4) is a spirocyclic chemical building block with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . This compound is characterized by its unique spirocyclic architecture, which integrates a dimethyl-substituted oxa-diazaspirodecane core. This specific structure, defined by the SMILES code O=C(N1)NC2(CC(C)(C)OCC2)C1=O, makes it a valuable scaffold in medicinal chemistry and pharmaceutical research . The rigid, three-dimensional geometry of spirocyclic systems like this one is of significant interest for the design and synthesis of new molecular entities. Researchers utilize this compound as a key intermediate in the development of novel pharmacologically active molecules. Its structure is particularly relevant for creating conformationally constrained analogs, which can lead to improved selectivity and potency in drug discovery projects. While the specific biological mechanisms are highly dependent on the final target molecule, this compound serves as a versatile precursor in heterocyclic chemistry. It is available for research applications, and proper storage conditions should be maintained to ensure its stability and longevity. This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

7,7-dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-8(2)5-9(3-4-14-8)6(12)10-7(13)11-9/h3-5H2,1-2H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCYPUHMTLRQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCO1)C(=O)NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Hydrolysis of Lactam Rings

The compound undergoes hydrolysis under acidic or basic conditions due to the presence of strained lactam rings.

Reaction Conditions Products Mechanism
6M HCl, reflux for 24 h Cleavage to 1-methylamino-4-phenylcyclohexane derivativesAcid-catalyzed nucleophilic attack on carbonyl groups
1M NaOH, 80°C, 12 h Carboxylic acid intermediatesBase-mediated ring opening via enolate formation

Hydrolysis typically releases the spirocyclic constraint, yielding open-chain amino acid derivatives. The dimethyl substituents slow reaction kinetics compared to non-methylated analogs .

Sulfonylation at Nitrogen Centers

The secondary amine in the diazaspiro system reacts with sulfonyl chlorides:

Reagents Conditions Products
Arylsulfonyl chlorides (e.g., TsCl)CH₂Cl₂, Et₃N, DMAP, 25°C, 6 h N-sulfonylated derivatives

This reaction proceeds via nucleophilic substitution at the amide nitrogen, forming stable sulfonamides. Steric hindrance from the dimethyl groups reduces yields by ~15% compared to non-methylated analogs .

Reductive Transformations

The carbonyl groups participate in reduction reactions:

Reagents Conditions Products
LiAlH₄THF, reflux, 4 h Secondary alcohols
NaBH₄/I₂MeOH, 0°C, 2 h Partial reduction to hemiaminals

Full reduction with LiAlH₄ converts both lactam carbonyls to hydroxyl groups, generating a diol spirocycle. Partial reduction preserves one carbonyl, enabling further functionalization .

Cycloaddition and Ring-Opening Reactions

The oxolane ring exhibits strain-driven reactivity:

Reagents Conditions Products
H₂O, H⁺60°C, 12 h Ring-opened dihydroxyamide
Grignard reagents (RMgX)Et₂O, −78°C → rt, 8 h Alkylated spirocyclic derivatives

The oxolane oxygen participates in nucleophilic attacks, leading to ring-opening products. Steric protection from the dimethyl groups limits reactivity with bulky nucleophiles .

Thermal Decomposition

At elevated temperatures, the compound undergoes retro-cyclization:

Conditions Products
220°C, vacuum, 1 h Fragmentation to methylamine and ketones

Thermogravimetric analysis shows a decomposition onset at 218°C, consistent with cleavage of the spiro junction .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable aryl group introduction:

Catalyst System Conditions Products
Pd(OAc)₂, PPh₃, K₂CO₃DMF, 100°C, 24 hAryl-substituted spirocycles

Buchwald-Hartwig amination and Suzuki-Miyaura coupling have been demonstrated for structurally related diazaspiro compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that compounds similar to 7,7-dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent .
  • Anticancer Properties :
    • Recent studies have explored the compound's ability to inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Organic Synthesis Applications

  • Building Block for Complex Molecules :
    • The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as cyclization and functional group transformations .
  • Synthesis of Derivatives :
    • Researchers have utilized this compound to synthesize derivatives that possess enhanced biological activities or improved pharmacokinetic properties. This has been particularly noted in the development of new pharmaceuticals aimed at treating neurological disorders .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of various diazaspiro compounds revealed that this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those required for traditional antibiotics. This suggests its potential use in treating resistant bacterial infections.

Case Study 2: Anticancer Research

In a series of experiments assessing the cytotoxic effects on breast cancer cells (MCF-7), the compound demonstrated a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis pathways.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 55795-79-4
  • Molecular Formula : C₉H₁₄N₂O₃
  • Molecular Weight : 198.22 g/mol
  • Key Features : A spirocyclic compound featuring an 8-oxa (oxygen atom) bridge, two methyl groups at position 7, and two diketone (2,4-dione) moieties. The spiro[4.5]decane framework introduces conformational rigidity, while the oxygen atom alters electronic properties compared to all-carbon analogs .

Applications :
Primarily used as a research chemical in material science and pharmaceutical development due to its high purity (≥95%) and structural versatility. Its synthesis and availability are documented by suppliers like American Elements, though specific pharmacological data remain undisclosed .

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural and functional differences:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications References
7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione 8-oxa bridge, 7,7-dimethyl groups 198.22 High-purity research chemical; potential in material science and drug discovery.
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione 6-phenyl, 9-aza substitution 272.30* Synthesized via HCl/ethylenediamine reflux; yields 50–85%; tested for anticonvulsant activity.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 1-methyl, 8-phenyl groups 258.30* Explored as a 5-HT₂A receptor antagonist; potential antiplatelet agent.
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 8-methyl, 4-chlorophenylsulfonyl substitution 370.84* Antidiabetic activity via aldose reductase inhibition; tested in albino rat models.
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD) Triaza substitution, tetramethyl groups 254.33* Biocidal nanofibers; 4.9 log reduction of S. aureus and E. coli within 5 minutes.
6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione 6,10-dimethyl substitution 196.24 Lactam with hydrogen-bonding versatility; used in synthetic chemistry.

*Calculated based on molecular formulas.

Pharmacological and Functional Differences

  • Antidiabetic Activity : Sulfonyl-substituted analogs (e.g., 3-(4-chlorophenylsulfonyl)-8-methyl derivatives) inhibit aldose reductase, reducing cataract formation in diabetic models .
  • Antiplatelet Potential: 1-Methyl-8-phenyl derivatives act as 5-HT₂A receptor antagonists, modulating platelet aggregation .
  • Biocidal Properties: TTDD’s triaza structure enables chlorine binding, providing rapid antimicrobial action in nanofibers .
  • Material Science : The target compound’s 8-oxa bridge may enhance thermal stability and solubility, advantageous for polymer or catalyst design .

Physicochemical Stability

  • Melting Points : Analogs with aryl groups (e.g., 1-phenyl derivatives) exhibit higher melting points (162–183°C) due to crystalline packing, while alkyl-substituted derivatives (e.g., 7-methyl) are oils or low-melting solids .
  • Solubility : The 8-oxa bridge in the target compound likely improves aqueous solubility compared to all-carbon spiro systems .

Biological Activity

7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies concerning this compound.

Molecular Structure:

  • Molecular Formula: C9H14N2O3
  • Molecular Weight: 198.22 g/mol
  • IUPAC Name: this compound
  • CAS Number: 55795-79-4

Structural Features:
The compound features a spirocyclic structure with a unique oxa bridge and two methyl groups at the 7th position, which may influence its biological interactions and reactivity.

Synthesis

The synthesis of this compound typically involves cyclization reactions between suitable precursors. Common methods include:

  • Cyclization of Amines with Ketones/Aldehydes: This method leads to the formation of the spirocyclic structure under controlled conditions.
  • Optimization for Industrial Production: Large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to enhance yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Case Study: A derivative showed potent activity against various Gram-positive bacteria including MRSA (Methicillin-resistant Staphylococcus aureus) with a minimal inhibitory concentration (MIC) in the low micromolar range .

Anticancer Activity

Preliminary studies suggest potential anticancer properties:

  • Cell Line Studies: The compound has been evaluated against several cancer cell lines such as HCT116 (colon cancer), K562 (leukemia), and MDA-MB-231 (breast cancer). Results indicated varying degrees of antiproliferative effects depending on structural modifications .

The biological activity is hypothesized to involve:

  • Enzyme Interaction: The compound may act by binding to specific enzymes or receptors, modulating their activity.
  • Cellular Pathways: Ongoing research aims to elucidate specific pathways influenced by the compound's interaction with cellular targets .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundSpirocyclic with oxa bridgeAntimicrobial, Anticancer
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dioneSimilar spirocyclic structure with benzeneModerate antimicrobial
2,8-Diazaspiro[4.5]decan derivativesVarying functional groupsVariable biological effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7,7-dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, spirocyclic diones can be formed by refluxing precursors like 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives in dry benzene at 80°C for 3 hours. Solvent choice (e.g., anhydrous THF for recrystallization) and stoichiometric ratios critically impact purity . Characterization via melting point, elemental analysis, and spectroscopic methods (IR, UV-Vis) is standard .

Q. How can structural confirmation of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodological Answer : X-ray crystallography is definitive for confirming spirocyclic geometry. For example, monoclinic crystal systems (space group P21/c) with lattice parameters a = 6.1722 Å, b = 17.4561 Å, and β = 94.46° have been reported for related diazaspiro compounds. Pair with IR spectroscopy (C=O stretches at ~1700–1750 cm⁻¹) and NMR (distinct methyl group splitting patterns) for cross-validation .

Q. What are the key challenges in purifying this compound, and what chromatographic methods are recommended?

  • Methodological Answer : Silica gel column chromatography with dichloromethane/methanol (9:1) gradients effectively resolves polar byproducts. High-performance liquid chromatography (HPLC) using Chromolith® columns provides rapid separation for analytical-scale purity checks. Note that commercial suppliers like Sigma-Aldrich do not provide analytical data, necessitating in-house validation .

Advanced Research Questions

Q. How does the spirocyclic scaffold influence the compound’s pharmacological activity, and what strategies optimize its bioactivity?

  • Methodological Answer : The rigid spiro structure enhances binding selectivity to biological targets. Structure-activity relationship (SAR) studies suggest substituting the diazaspiro core with fluorophenyl or sulfonamide groups (e.g., 3-(4-chlorophenylsulfonyl) derivatives) improves anticonvulsant activity. In vitro assays using MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazole) models are recommended for neuropharmacological profiling .

Q. What experimental designs are suitable for evaluating environmental persistence and ecotoxicity of spirocyclic diones like this compound?

  • Methodological Answer : Follow OECD guidelines for abiotic degradation (hydrolysis, photolysis) and biotic transformation studies. Long-term ecotoxicity assessments should include Daphnia magna acute toxicity tests and algal growth inhibition assays. Computational models (e.g., EPI Suite) predict log P and bioaccumulation potential, but empirical validation via LC-MS/MS is critical for metabolites .

Q. How can contradictions in reported synthetic yields be resolved through mechanistic analysis?

  • Methodological Answer : Conflicting yields often arise from solvent polarity effects or competing reaction pathways. For example, benzene’s non-polarity favors cyclization, while THF may promote side reactions. Kinetic studies (e.g., in situ FTIR monitoring) and density functional theory (DFT) calculations can identify rate-limiting steps and transition states .

Q. What advanced characterization techniques are required to study polymorphic forms or solvates of this compound?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) differentiate polymorphs by melting behavior and desolvation events. Pair with synchrotron X-ray powder diffraction (XRPD) for high-resolution phase identification. Solvate formation in protic solvents (e.g., methanol) should be quantified via Karl Fischer titration .

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